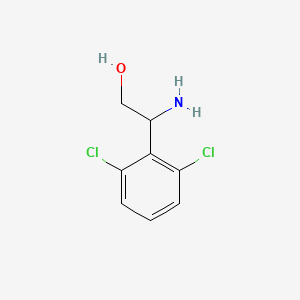

2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol

Description

Chemical Structure and Properties 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol (CAS: 150806-18-1) is an ethanolamine derivative with a 2,6-dichlorophenyl group attached to the amino-bearing carbon. Its molecular formula is C₈H₉Cl₂NO, with a molecular weight of 206.07 g/mol .

Synthesis and Applications The compound is synthesized through reductive pathways, often preserving critical functional groups like the dichlorophenyl moiety, which is pharmacologically significant in anti-inflammatory and antibacterial agents . It serves as a precursor for bioactive molecules, such as Aceclofenac, a non-steroidal anti-inflammatory drug (NSAID) .

Properties

IUPAC Name |

2-amino-2-(2,6-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLDOQUAIYQCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions may vary, but it generally requires a solvent like ethanol or methanol and is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-amino-2-(2,6-dichlorophenyl)acetone.

Reduction: Formation of 2-amino-2-(2,6-dichlorophenyl)ethane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol serves as an important intermediate in the synthesis of complex organic compounds. Its functional groups allow it to participate in various chemical reactions such as:

- Nucleophilic Substitution: The amino group can engage in nucleophilic attacks.

- Reduction Reactions: Can be converted into different amines or alcohols.

These properties make it a versatile building block for synthesizing pharmaceuticals and agrochemicals.

Biology

The compound has been studied for its biological activities, particularly in enzyme inhibition and protein interactions. Its structure allows it to form hydrogen bonds with enzymes or receptors, potentially modulating their activity. Notable biological applications include:

- Antimicrobial Activity: Exhibits significant efficacy against various microbial strains.

- Enzyme Inhibition Studies: Used to explore mechanisms of enzyme action and inhibition.

Medicine

Research into the medicinal applications of this compound has revealed its potential as a therapeutic agent. Key areas include:

- Antifungal Agents: Investigated for its role in developing antifungal medications.

- Anti-inflammatory Properties: Potential use as an intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), such as aceclofenac.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its ability to serve as a precursor for various chemical processes makes it valuable in manufacturing settings.

Case Studies

Case Study 1: Antimicrobial Efficacy

Research demonstrated that derivatives of this compound exhibited potent antimicrobial properties against several bacterial strains. This study highlighted the compound's potential for developing new antibiotics.

Case Study 2: Anti-inflammatory Drug Development

A study explored the synthesis of aceclofenac using this compound as an intermediate. The results indicated high yields and purity, suggesting that this compound could streamline the production of effective anti-inflammatory medications .

Case Study 3: Enzyme Interaction Studies

Investigations into the interaction between this compound and specific enzymes revealed its potential as an inhibitor. The findings suggested that it could be used to develop drugs targeting enzyme-related diseases .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanolamine Derivatives with Halogen-Substituted Aromatic Rings

2-Amino-2-(2,6-difluorophenyl)ethan-1-ol Hydrochloride

- Molecular Formula: C₈H₁₀ClF₂NO

- The (R)- and (S)-enantiomers (e.g., BD02204049) are marketed with 95% purity, emphasizing the role of stereochemistry in biological activity .

- Applications : Fluorinated analogs are explored for improved bioavailability in central nervous system (CNS) targets due to fluorine’s metabolic stability.

(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol

- Molecular Formula: C₈H₇ClF₂NO (CAS: 1213463-79-6)

- This compound is used in custom synthesis for chiral intermediates .

Dichlorophenyl-Containing Bioactive Molecules

Aceclofenac

- Molecular Formula: C₁₆H₁₃Cl₂NO₄

- Key Features: Aceclofenac incorporates the 2,6-dichlorophenyl group linked to an acetic acid moiety via an aminoethanol bridge. It is a prodrug, with the hydroxyl group enabling esterase-mediated activation .

- Pharmacology : Exhibits potent COX-2 inhibition (IC₅₀ = 0.8 μM), highlighting the dichlorophenyl group’s role in anti-inflammatory activity .

Dicloxacillin Sodium

Heterocyclic Analogs

1-[2-(2,6-Dichlorophenyl)imidazol-1-yl]propan-2-ol

- Molecular Formula : C₁₇H₁₅Cl₂N₂O

- Key Features : The imidazole ring introduces aromatic nitrogen atoms, enabling π-π stacking and hydrogen bonding. The hydroxyl group participates in crystal lattice stabilization, as observed in its orthorhombic crystal structure (space group Pna2₁) .

- Applications: Imidazole-based amino alcohols are studied for antimicrobial and anticancer properties due to their dual hydrogen-bonding and hydrophobic interactions .

Physicochemical and Pharmacological Comparison

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Stereochemical Influence : Enantiomeric purity in fluorinated analogs (e.g., BD02204049) is critical for receptor selectivity, as seen in serotonin reuptake inhibitors .

- Metabolic Stability: The 2,6-dichlorophenyl group in Aceclofenac enhances metabolic stability compared to non-halogenated NSAIDs, reducing hepatic clearance .

- Crystallinity: Hydroxyl groups in ethanolamine derivatives facilitate crystal packing via O–H···N hydrogen bonds, improving formulation stability .

Biological Activity

2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol, also known as (R)-2-amino-2-(2,6-dichlorophenyl)ethanol, is a chiral compound with significant biological activity. This article delves into its biological properties, mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H10Cl2N·O

- Molecular Weight : 219.09 g/mol

- Chirality : The compound features an amino group and a hydroxyl group attached to a carbon atom that is also connected to a dichlorophenyl group. This unique structure allows for interactions with various biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting the overall biochemical processes within cells.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing signal transduction pathways.

- Protein-Ligand Interactions : The hydroxyl and amino groups facilitate binding to active sites on proteins, modulating their activity and affecting various biochemical pathways .

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology:

- Neurological Disorders : It serves as a precursor for synthesizing pharmaceutical agents targeting neurological conditions due to its ability to interact with neurotransmitter systems.

- Anti-Cancer Activity : Some derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and modulating kinase activity associated with tumor growth .

1. Enzyme Interaction Studies

A study explored the interaction of this compound with various enzymes. The results indicated that the compound could significantly inhibit specific metabolic enzymes, leading to altered metabolic pathways in vitro.

2. Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit selective cytotoxicity against several cancer cell lines. For example, one derivative showed inhibition efficacy against EGFR and VEGFR-2 kinases comparable to established inhibitors like Sorafenib .

3. Synthesis and Biological Evaluation

Another study focused on synthesizing new compounds based on the structure of this compound. These compounds were evaluated for their antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, showing moderate effectiveness compared to existing antibiotics .

Data Summary Table

| Property/Activity | Description |

|---|---|

| Molecular Formula | C9H10Cl2N·O |

| Molecular Weight | 219.09 g/mol |

| Key Mechanisms | Enzyme inhibition, receptor modulation |

| Therapeutic Applications | Neurological disorders, anti-cancer activity |

| Case Study Findings | Inhibition of EGFR/VEGFR-2 kinases |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.